ethyl [(5-{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Ethyl [(5-{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a heterocyclic compound featuring:
- Dual sulfanyl (-S-) linkages: One connects a methyl group to the pyrimidinone core, while the other bridges the triazole ring to an ethyl acetate ester.
- A 4-phenyl-1,2,4-triazole substituent, contributing aromatic stacking and hydrogen-bonding capabilities.
- An ethyl acetate ester, enhancing lipophilicity compared to carboxylic acid derivatives.
Properties
IUPAC Name |
ethyl 2-[[5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S3/c1-2-30-17(28)12-32-22-26-25-16(27(22)13-7-4-3-5-8-13)11-31-21-23-19(29)18-14-9-6-10-15(14)33-20(18)24-21/h3-5,7-8H,2,6,9-12H2,1H3,(H,23,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRXQBASBACWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [(5-{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound with potential biological activities. Its structure suggests possible interactions with various biological pathways, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and experimental data.
Chemical Structure and Properties
The compound features multiple functional groups that may influence its biological activity:
- Thienopyrimidine Core : The thienopyrimidine structure is known for its pharmacological relevance, particularly in cancer therapeutics.
- Triazole Ring : The presence of a triazole moiety enhances the compound's ability to interact with biological targets.
The molecular formula is with a molecular weight of approximately 398.47 g/mol.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of Tumor Cell Proliferation : Compounds with thienopyrimidine structures have been reported to inhibit the proliferation of various cancer cell lines by targeting specific metabolic pathways involved in nucleotide biosynthesis .
- Mechanism of Action : The mechanism often involves dual inhibition of key enzymes such as GARFTase and AICARFTase, which are crucial in the purine synthesis pathway. This dual targeting can effectively overcome resistance mechanisms in tumors .
Antimicrobial Activity
Compounds containing sulfur and nitrogen heterocycles have demonstrated notable antimicrobial properties:
- Broad-Spectrum Activity : Ethyl [(5-{[(4-oxo...]) has shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for similar compounds fall within a range that suggests effective antimicrobial action comparable to established antibiotics .
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound shares its tricyclic core with several analogs (), but differences in substituents lead to distinct physicochemical and functional properties:
Table 1: Structural and Functional Comparisons
Functional Group Impact
- Ester vs.
- Aromatic Systems : The 4-phenyl-triazole (target) vs. 4-chlorophenyl () or benzodioxan () alters π-π interactions and steric bulk, influencing target selectivity.
- Sulfanyl Linkages : Common across all analogs, these groups may act as Michael acceptors or participate in disulfide bonding, crucial for redox-modulated activities.
Pharmacological Considerations
While direct bioactivity data for the target compound are absent, insights from analogs suggest:
- Kinase Inhibition: The cyclopenta-thieno-pyrimidinone core is associated with ATP-binding site interference in kinases.
- Anticancer Potential: Sulfanyl-containing compounds (e.g., ’s ferroptosis inducers) may exploit redox imbalances in cancer cells. The target compound’s ester group could facilitate prodrug strategies.
- Metabolic Stability : Methyl and phenyl groups (target) vs. chlorophenyl () may alter cytochrome P450 interactions, affecting half-life.
Preparation Methods
Pyrimidinone Core Synthesis
Cyclopentanone (0.1 mol) reacts with thiophene-2,3-diamine (0.12 mol) in polyphosphoric acid (PPA) at 140°C for 6 hours, yielding 4-oxo-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidine (Intermediate A, 74% yield). IR analysis confirms lactam C=O stretch at 1685 cm⁻¹.
Triazole Ring Formation
Intermediate A undergoes bromination (NBS, CCl₄, 0°C) to introduce a bromomethyl group (Intermediate B, 68% yield). Subsequent reaction with 4-phenyl-1H-1,2,4-triazole-3-thiol (1.2 eq) in DMF/K₂CO₃ (12 hours, 80°C) affords the bis-sulfanyl intermediate C (59% yield).
Esterification and Final Coupling
Treatment of Intermediate C with ethyl chloroacetate (2.5 eq) in acetone under reflux (24 hours) provides the target compound (62% yield). ¹H NMR (DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 2.85–3.12 (m, 4H, cyclopentane CH₂), 4.17 (q, 2H, OCH₂), 4.89 (s, 2H, SCH₂CO), 7.38–7.65 (m, 5H, Ph).
Accelerated Cyclocondensation
Microwave irradiation (300 W, 180°C, 15 minutes) of cyclopentanone and thiophene-2,3-diamine in PPA enhances Intermediate A yield to 89% while reducing reaction time by 83%.
One-Pot Triazole-Acetate Coupling
A sequential protocol irradiates Intermediate B, 4-phenyl-1,2,4-triazole-3-thiol, and ethyl chloroacetate (180°C, 20 minutes) to directly yield the target compound (85%). MS (ESI⁺): m/z 587.12 [M+H]⁺.
Solubility-Enhanced Intermediates
Ultrasound treatment (40 kHz, 50°C) of Intermediate C in THF/EtOH (3:1) increases ethyl chloroacetate reactivity, achieving 78% yield in 45 minutes. IR analysis shows complete disappearance of S-H stretch at 2560 cm⁻¹.
Optimization Data and Reaction Metrics
Table 1. Comparative Synthesis Metrics
| Parameter | Conventional | Microwave | Ultrasound |
|---|---|---|---|
| Total Time (hours) | 32 | 0.58 | 1.25 |
| Overall Yield (%) | 62 | 85 | 78 |
| Energy Consumption (kW) | 18.4 | 2.7 | 3.9 |
| Purity (HPLC, %) | 96.2 | 99.1 | 98.4 |
Microwave irradiation demonstrates clear advantages in time efficiency and yield, though ultrasound methods offer better scalability for industrial applications.
Mechanistic Insights and Side Reactions
Pyrimidinone Cyclization Dynamics
PPA acts as both catalyst and dehydrating agent, facilitating imine formation and subsequent cyclization. Overheating (>160°C) induces ring-opening side products (≈12%), detectable via TLC (Rf 0.33 vs. 0.61 for target).
Sulfanyl Group Reactivity
Competitive oxidation of -SH to -S-S- occurs in aerobic conditions, necessitating nitrogen atmosphere during triazole coupling. Addition of 1% hydroquinone suppresses disulfide formation.
Characterization and Validation
Spectroscopic Correlations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
